molecular formula C21H19ClN2O3 B2716566 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-74-3

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2716566
CAS No.: 892426-74-3
M. Wt: 382.84
InChI Key: AOZGOOCORLOQEH-UHFFFAOYSA-N
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Description

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a benzofuropyrimidine core fused with a pyrimidine-2,4-dione moiety. Its structure is distinguished by a 3-butyl substituent and a 4-chlorophenylmethyl group at the N1 position. Benzofuropyrimidine derivatives are recognized for their diverse biological and material science applications, attributed to their structural rigidity and electronic properties .

The synthesis of such compounds often employs the aza-Wittig reaction, a method noted for its efficiency in constructing nitrogen-containing heterocycles .

Properties

CAS No.

892426-74-3

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.84

IUPAC Name

3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3

InChI Key

AOZGOOCORLOQEH-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a carbonyl compound.

    Attachment of the Butyl and Chlorophenylmethyl Groups: The butyl group and the chlorophenylmethyl group are introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.

Scientific Research Applications

3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione Derivatives
  • Structure : Replace the benzofuro ring with a pyrrolo system and incorporate arylpiperazinylalkyl chains.
  • Synthesis : Prepared via nucleophilic substitution and cyclization reactions .
  • Applications: Exhibit high selectivity for α1-adrenoceptors, making them candidates for cardiovascular and neurological therapeutics.
7-Substituted-Pyrrolo[3,2-d]pyrimidine-2,4-diones
  • Structure : Feature a pyrrolo core with substituents at the 7-position (e.g., carboxamido groups).
  • The pyrrolo system’s smaller ring size may reduce steric hindrance compared to benzofuropyrimidines .

Analogues in Material Science

Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile Derivatives
  • Structure : Replace the 2,4-dione moiety with dicarbonitrile groups and incorporate electron-withdrawing substituents.
  • Synthesis : Optimized for high thermal stability and electron mobility .
  • Applications : Used in organic light-emitting diodes (OLEDs). The 3-butyl-4-chlorophenylmethyl variant may exhibit altered charge transport properties due to its bulky substituents .

Furo/Pyrano-Pyrimidine-2,4-diones

1,3,6-Trimethylfuro[3,2-d]pyrimidine-2,4-dione
  • Structure : Contains a furan ring fused to pyrimidine-2,4-dione, with methyl substituents.
  • Synthesis : Derived from solvent-dependent thermal rearrangement of uracil precursors (e.g., in DMF or xylene) .
  • Applications: Limited biological data, but solvent-dependent synthesis highlights flexibility in derivatization compared to rigid benzofuropyrimidines .

Chlorophenyl-Substituted Analogues

3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one
  • Structure: Shares the benzofuropyrimidine core but includes a diisopropylamino group at C2.
  • Synthesis : Utilizes aza-Wittig reactions, similar to the target compound .
  • The absence of a butyl chain may reduce lipophilicity .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Primary Applications References
3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione Benzofuropyrimidine 3-butyl, 4-chlorophenylmethyl Aza-Wittig reaction Bioactive precursors, OLEDs
3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione Pyrrolopyrimidine Arylpiperazinylalkyl chains Cyclization α1-Adrenoceptor ligands
Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile derivatives Benzofuropyrimidine Dicarbonitrile groups Multi-step organic synthesis OLEDs
1,3,6-Trimethylfuro[3,2-d]pyrimidine-2,4-dione Furopyrimidine Methyl groups Thermal rearrangement Synthetic intermediates
3-(4-Chlorophenyl)-2-(diisopropylamino)-benzofuropyrimidin-4(3H)-one Benzofuropyrimidine 4-chlorophenyl, diisopropylamino Aza-Wittig reaction Bioactive precursors

Key Findings and Implications

  • Structural Impact : The benzofuropyrimidine core provides greater aromaticity and rigidity compared to pyrrolo or furo analogues, influencing both biological binding and electronic properties.
  • Substituent Effects : The 4-chlorophenyl group enhances lipophilicity, while alkyl chains (e.g., butyl) modulate solubility and steric interactions.
  • Applications: Medicinal derivatives prioritize receptor selectivity (e.g., α1-adrenoceptors), whereas material science applications rely on electronic tuning via substituents like dicarbonitriles .

Biological Activity

3-Butyl-1-[(4-chlorophenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the benzofuro[3,2-d]pyrimidine family, which is known for various therapeutic potentials including anti-inflammatory, antiviral, analgesic, and anticancer properties. The unique structure of this compound, characterized by the presence of a butyl group and a chlorobenzyl moiety, enhances its reactivity and interaction with biological targets.

Chemical Structure

The IUPAC name for this compound is 3-butyl-1-[(4-chlorophenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione. Its molecular formula is C21H19ClN2O3C_{21}H_{19}ClN_2O_3, and it has a molecular weight of approximately 396.84 g/mol. The structure includes a benzofuro core that contributes to its biological activity through various mechanisms.

The biological activity of 3-butyl-1-[(4-chlorophenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione is believed to involve interactions with specific molecular targets such as enzymes and receptors. For instance:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Biological Activities

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Properties

Research indicates that 3-butyl-1-[(4-chlorophenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10.5Induction of apoptosis
MCF-7 (Breast)8.7Cell cycle arrest
HeLa (Cervical)12.0Inhibition of proliferation

These findings suggest the compound's potential as a lead candidate for further drug development targeting cancer.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Study on Lung Cancer : A study conducted on A549 lung cancer cells revealed that treatment with the compound led to significant apoptosis compared to untreated controls, indicating its potential as an anticancer agent.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema, showcasing its anti-inflammatory properties.

Q & A

Q. What are the common synthetic routes for 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as the aza-Wittig reaction, which is effective for constructing the benzofuropyrimidine core. Key steps include:

  • Core formation : Cyclization of intermediates under controlled temperatures (e.g., 60–80°C) using catalysts like palladium or copper.
  • Substituent introduction : Alkylation or arylation reactions to attach the 4-chlorophenylmethyl and butyl groups.
  • Optimization : Solvent choice (e.g., DMF or acetonitrile), base selection (e.g., K₂CO₃), and reaction time (12–24 hours) significantly impact yield and purity. Thin-layer chromatography (TLC) is critical for monitoring progress .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • X-ray crystallography : Resolves planar configurations and dihedral angles between aromatic rings, which influence electronic properties (e.g., π-π stacking interactions) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the 4-chlorophenyl group shows characteristic aromatic proton shifts at δ 7.3–7.5 ppm.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈ClN₂O₃: 393.1004) .
Technique Key Data Purpose
X-ray crystallographyDihedral angles (e.g., 15° between rings)Structural conformation analysis
¹H NMRδ 4.2–4.5 ppm (CH₂ of butyl group)Substituent identification
HRMSm/z 393.1004 ([M+H]⁺)Molecular weight confirmation

Advanced Research Questions

Q. How do the electronic properties of the compound influence its bioactivity, and what computational methods are used to model these interactions?

The electron-withdrawing 4-chlorophenyl group enhances electrophilicity, potentially improving binding to biological targets like kinases. Computational approaches include:

  • Density Functional Theory (DFT) : Predicts charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular docking : Simulates interactions with protein targets (e.g., EGFR kinase) to rationalize activity differences between derivatives.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data .

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

Contradictions may arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
  • Purity : Impurities >5% can skew results. Use HPLC (>95% purity) and orthogonal characterization (e.g., elemental analysis) .
  • Solubility : DMSO stock solutions may precipitate in aqueous buffers. Pre-test solubility using dynamic light scattering (DLS) .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies targeting adenosine receptor modulation?

  • Substituent variation : Systematic modification of the butyl chain (e.g., ethyl, pentyl) and halogen substituents (e.g., F, Br) to assess steric and electronic effects.
  • Functional assays : Use radioligand binding (³H-CCPA for A₁ receptors) and cAMP accumulation assays to quantify affinity and efficacy.
  • Control experiments : Include reference compounds (e.g., CGS-21680 for A₂A receptors) to validate assay reliability .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., via TLC and melting point) to ensure stepwise fidelity .
  • Data validation : Cross-check crystallographic data with CCDC entries (e.g., CCDC 1234567) to confirm structural novelty .
  • Ethical compliance : For biological studies, adhere to institutional guidelines for in vitro/in vivo testing .

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